Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate
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Overview
Description
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate is an organic compound with the molecular formula C20H16N2O2 It is characterized by the presence of cyano groups and phenyl rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanobenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then subjected to esterification with methanol to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate involves its interaction with specific molecular targets. The cyano groups and phenyl rings can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-5-(4-cyanophenyl)-5-phenylpentanoate
- Methyl 5-cyano-5-(3-cyanophenyl)-5-phenylpentanoate
- Ethyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate
Uniqueness
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate is unique due to the specific positioning of the cyano groups and phenyl rings, which can influence its reactivity and interactions. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-6,8-11H,7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGIZYCSHDGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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